REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:10][S:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:10][S:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])=[CH:14][CH:13]=1 |f:2.3.4|
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Name
|
|
Quantity
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31.6 mL
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Type
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reactant
|
Smiles
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FC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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46.27 g
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Type
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reactant
|
Smiles
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CSC1=CC=C(C=C1)O
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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62.2 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature the mixture
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Type
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CUSTOM
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Details
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was evaporated to dryness, co-evaporated with toluene
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
|
WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
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evaporated to a brown oil of the desired aldehyde material (84.4 g) which
|
Type
|
CUSTOM
|
Details
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can be purified by flash chromatography [SiO2; ethyl acetate/ hexanes (2→10%)]
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Name
|
|
Type
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product
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Smiles
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CSC1=CC=C(OC2=C(C=O)C=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |